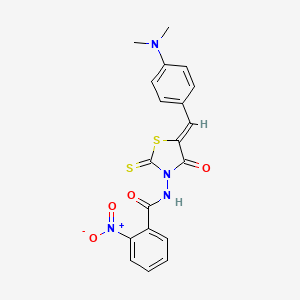
(Z)-N-(5-(4-(二甲氨基)苄叉基)-4-氧代-2-硫代噻唑烷-3-基)-2-硝基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C19H16N4O4S2 and its molecular weight is 428.48. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗黑色素生成活性
背景:黑色素生成,即黑色素的生成过程,在皮肤色素沉着中起着至关重要的作用。黑色素生成过多会导致色素沉着过度,如黄褐斑和老年斑。研究人员一直在探索抑制黑色素生成的化合物作为潜在的治疗剂。
化合物活性:- 具体而言,化合物 2b 对蘑菇酪氨酸酶表现出显著的抑制活性 (IC50 = 0.47 ± 0.97 µM),超过了著名的抑制剂曲酸 141 倍 .
- 使用 B16F10 黑素瘤细胞的体外试验表明,2b 和 2f 显着降低了细胞内黑色素含量。 它们的抗黑色素生成效果甚至比曲酸更明显 .
电化学合成
背景:电化学方法为有机化合物的合成提供了一种高效且可持续的方法。研究人员一直在研究各种衍生物的电化学合成。
化合物合成: 意义:其他潜在应用
虽然上述领域代表了主要关注领域,但额外的研究途径可能包括:
总之,(Z)-N-(5-(4-(二甲氨基)苄叉基)-4-氧代-2-硫代噻唑烷-3-基)-2-硝基苯甲酰胺 在不同的科学领域中具有广阔的应用前景,从抗黑色素生成应用到电化学合成以及其他领域。 研究人员应继续探索其多方面的特性和潜在的治疗用途 . 如果你需要更多信息或有任何其他问题,请随时提出!😊
生物活性
(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-nitrobenzamide is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structural features, including a thiazolidinone core, a benzylidene moiety, and various functional groups that contribute to its potential biological activities. The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Structural Characteristics
The structure of (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-nitrobenzamide can be broken down into several key components:
- Thiazolidinone Ring : Known for its diverse pharmacological properties.
- Benzylidene Group : Contributes to the compound's reactivity and biological interactions.
- Nitro and Dimethylamino Substituents : These groups enhance the compound's solubility and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with thiazolidinone frameworks exhibit significant antimicrobial properties. For instance, derivatives similar to (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-nitrobenzamide have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that indicates strong antibacterial activity compared to standard antibiotics .
Anti-inflammatory Properties
Thiazolidinone derivatives have also been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes .
Anticancer Potential
Studies have suggested that (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-nitrobenzamide may possess anticancer properties. Compounds within this class have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms are still under investigation but may involve the modulation of signaling pathways associated with cell growth and survival .
Case Study 1: Antibacterial Activity
A series of synthesized thiazolidinone derivatives were evaluated for their antibacterial activity against multiple strains. The results indicated that several compounds exhibited comparable or superior activity to reference drugs such as norfloxacin and chloramphenicol. This study highlighted the potential of thiazolidinones as viable alternatives in treating bacterial infections .
Case Study 2: Anti-inflammatory Evaluation
In a controlled study, the anti-inflammatory effects of thiazolidinone derivatives were assessed using animal models of inflammation. The results demonstrated significant reductions in inflammation markers, suggesting that these compounds could be developed into effective anti-inflammatory agents .
Research Findings Summary Table
属性
IUPAC Name |
N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c1-21(2)13-9-7-12(8-10-13)11-16-18(25)22(19(28)29-16)20-17(24)14-5-3-4-6-15(14)23(26)27/h3-11H,1-2H3,(H,20,24)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTCCHDYNMBKPH-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














